

# Unveiling the Azole Identity of CYP51-IN-9: A Technical Overview

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## Compound of Interest

Compound Name: CYP51-IN-9

Cat. No.: B1497923

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Shanghai, China – December 8, 2025 – In the landscape of antifungal drug discovery, the sterol 14 $\alpha$ -demethylase (CYP51) enzyme remains a critical target. This technical guide delves into the chemical classification of the inhibitor **CYP51-IN-9**, providing an in-depth analysis for researchers, scientists, and drug development professionals.

**CYP51-IN-9** belongs to the triazole family of compounds. Specifically, it is an analog of the widely-used antifungal drug, Fluconazole.<sup>[1]</sup> This classification is pivotal for understanding its mechanism of action, which involves the inhibition of the CYP51 enzyme, a key player in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.

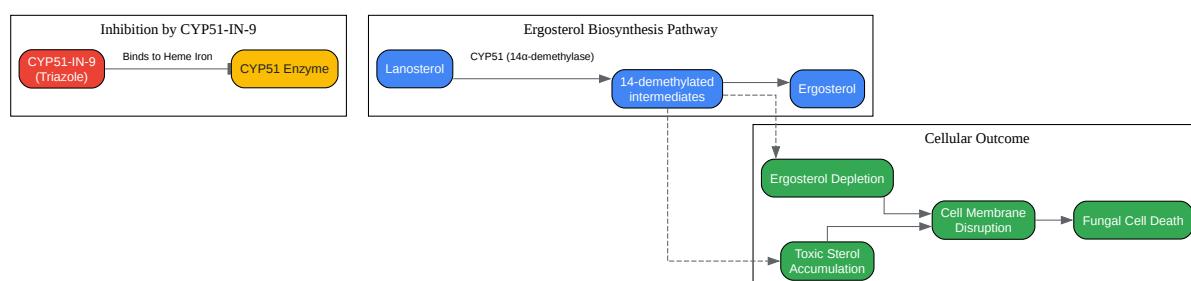
## Core Compound Identification

Identifier	Value	Source
Compound Name	CYP51-IN-9	MedchemExpress
Chemical Family	Triazole	<a href="#">[1]</a>
Analogue Of	Fluconazole	<a href="#">[1]</a>
CAS Number	1155361-07-1	<a href="#">[1]</a>

# Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

**CYP51-IN-9**, as a triazole-based inhibitor, targets the cytochrome P450 enzyme CYP51. This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibitory action of triazole compounds like **CYP51-IN-9** involves the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth.

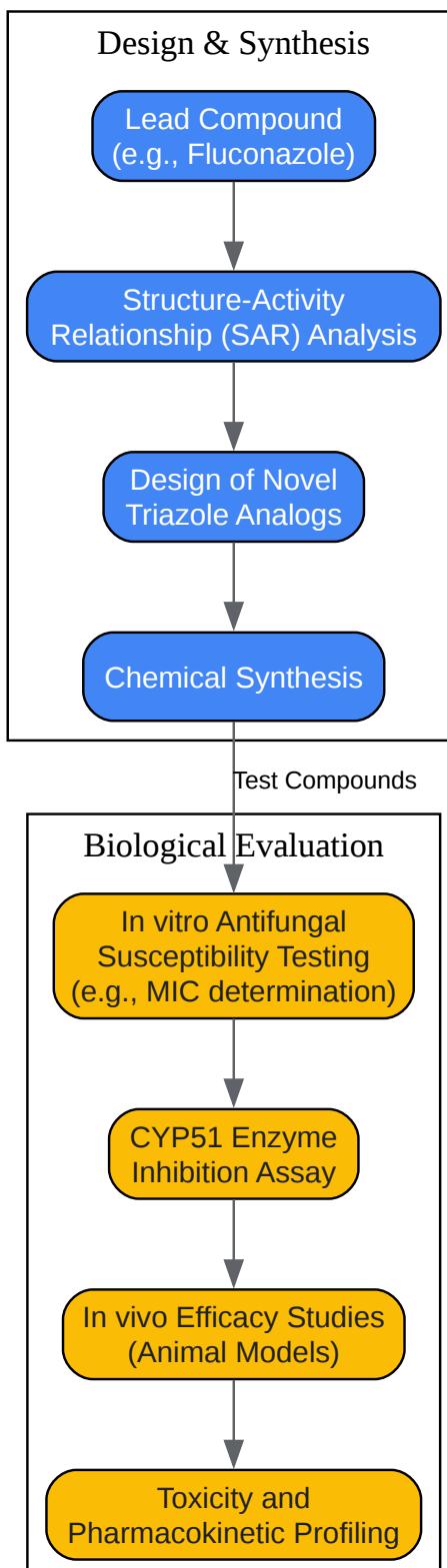


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Mechanism of CYP51 inhibition by a triazole antifungal agent.

## Experimental Protocols

The synthesis and biological evaluation of **CYP51-IN-9** and its analogs are detailed in the work by Chai et al. (2009). The general experimental workflow for identifying and characterizing such inhibitors is outlined below.

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General experimental workflow for the development of novel CYP51 inhibitors.

## Synthesis of Triazole Derivatives

The synthesis of novel triazole derivatives, as described for analogs of **CYP51-IN-9**, typically involves a multi-step reaction sequence. A common route includes the reaction of a substituted epoxide with 1,2,4-triazole, followed by the introduction of various side chains to explore the structure-activity relationship. The purification and characterization of the final compounds are generally performed using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry. For specific details, refer to the primary literature.[1]

## In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) is a standard protocol for this assay.

## Quantitative Data

The primary literature reports the antifungal activity of a series of novel triazole derivatives. While specific data for a compound explicitly named "**CYP51-IN-9**" is not detailed in the referenced publication under that exact name, the paper describes the biological activity of a series of related compounds. For instance, "compound 1i" (which MedchemExpress links to **CYP51-IN-9**) is cited as a potent antifungal agent.[1]

Compound	Target Organism	MIC ( $\mu$ g/mL)
Compound 1i (CYP51-IN-9)	Microsporum gypseum	62.5 (MIC80)
Candida albicans	62.5 (MIC80)	

Note: MIC80 represents the minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

## Conclusion

**CYP51-IN-9** is a member of the triazole family of antifungal agents, designed as an analog of Fluconazole to inhibit the fungal CYP51 enzyme. Its mechanism of action is consistent with other azole antifungals, involving the disruption of ergosterol biosynthesis, which is critical for fungal cell membrane integrity. The development of such targeted inhibitors underscores the importance of the CYP51 enzyme as a validated and promising target in the ongoing search for novel and effective antifungal therapies. Further investigation into the structure-activity relationships of this and related compounds will be instrumental in designing next-generation antifungals with improved potency and broader spectrum of activity.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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